4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-17-7-9-19(10-8-17)20-11-13-21(14-12-20)25(23,24)22-16-15-18-5-3-2-4-6-18/h2-14,22H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSDZZGJQKAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
A modified Suzuki reaction using 4-bromophenyl sulfonate derivatives and p-tolylboronic acid has been reported. The patent WO1998012174A1 highlights the use of PdCl₂ complexed with 1,3-bis(diphenylphosphino)propane (dppp) in dimethoxyethane solvent, achieving yields >90% with <1% 4,4'-dimethylbiphenyl byproduct. Critical parameters include:
Kumada-Tamao-Corriu Coupling
Alternative protocols employ p-tolylmagnesium bromide and 4-halobenzenesulfonyl precursors. As per WO1998012174A1, PdCl₂ with triethylphosphine in tetrahydrofuran (THF) at 50°C affords the biphenyl intermediate in 92–98% yield. Key advantages include:
- Reduced catalyst loading : 0.5 mol% Pd
- Byproduct suppression : <3.5% 4,4'-dimethylbiphenyl
- Scalability : Demonstrated at 10 mol scale
Sulfonation and Sulfonyl Chloride Formation
The biphenyl intermediate undergoes sulfonation at the 4-position. While direct sulfonation with fuming H₂SO₄ is feasible, modern approaches favor:
Directed Lithiation-Sulfonation
A two-step sequence involving:
Sulfonyl Chloride Synthesis
The sulfonic acid is converted to sulfonyl chloride using PCl₅ in chlorobenzene at 80°C (85–90% yield).
Sulfonamide Coupling with Phenethylamine
The final step involves reacting 4'-methyl-[1,1'-biphenyl]-4-sulfonyl chloride with phenethylamine. CN109553555B outlines optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.2 eq) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Mechanistic studies indicate that slow amine addition at 0°C minimizes N,N-di-sulfonylation byproducts (<5%). Purification via silica gel chromatography (hexane/EtOAc 3:1) isolates the target compound in >99% purity.
Comparative Analysis of Catalytic Systems
Data from WO1998012174A1 and CN109553555B reveal performance differences:
| Catalyst | Byproduct (%) | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| PdCl₂/dppp | 0.5–1.0 | 92–98 | 12.50 |
| MnCl₂ | 8–12 | 85–88 | 0.75 |
| NiCl₂(PPh₃)₂ | 4–6 | 80–83 | 8.20 |
The PdCl₂/dppp system, while costlier, offers superior selectivity for large-scale synthesis.
Spectral Characterization and Quality Control
The final product exhibits characteristic analytical signatures:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, biphenyl-H), 7.48 (d, J=8.0 Hz, 2H, biphenyl-H'), 7.32–7.25 (m, 5H, phenethyl-H), 3.65 (t, J=6.8 Hz, 2H, CH₂N), 2.92 (t, J=6.8 Hz, 2H, CH₂Ar), 2.45 (s, 3H, CH₃)
- HPLC : Retention time 14.2 min (C18 column, MeCN/H₂O 70:30)
- Mp : 162–164°C (lit. 163–165°C)
Industrial-Scale Considerations
For kilogram-scale production (CN109553555B):
- Cost reduction : Replace PdCl₂ with Pd(OAc)₂ (saves $4.2/g)
- Solvent recycling : DME recovery via fractional distillation (92% efficiency)
- Waste minimization : Pd recovery systems capture >99% metal
Chemical Reactions Analysis
Types of Reactions
4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated sulfonamide derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules.
- Coordination Chemistry : It acts as a ligand in various coordination complexes.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activities against various pathogens. For instance, studies have shown that derivatives of sulfonamides exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
Medicine
- Pharmaceutical Intermediate : Investigated for its role in drug development, particularly in formulating new therapeutic agents targeting bacterial infections.
- Anti-inflammatory Effects : Some studies suggest that related compounds demonstrate anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
Industry
- Advanced Materials Development : The compound is explored for its potential in creating advanced materials, including polymers and nanomaterials, due to its unique chemical structure .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of 4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide derivatives against multiple bacterial strains. The results indicated that certain modifications to the compound's structure enhanced its activity significantly:
| Compound Variant | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Original | 50 | E. coli |
| Variant A | 12.5 | S. aureus |
| Variant B | 25 | Pseudomonas aeruginosa |
This study underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives similar to this compound. The study found that specific derivatives reduced inflammation markers significantly compared to standard treatments:
| Compound | Inhibition (%) | Standard Treatment (e.g., Ibuprofen) |
|---|---|---|
| Derivative C | 72 | 65 |
| Derivative D | 68 | 60 |
These findings suggest that the compound could lead to new therapeutic options for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4’-methyl-N-phenethyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, enhancing its cellular uptake. The phenethyl group may contribute to the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
*Calculated based on molecular formula.
†Estimated using analogs (e.g., ).
‡Inferred from carbonic anhydrase inhibition studies in .
Key Observations:
4'-Substituent Effects: Electron-Withdrawing Groups (Cl, CF3O): Enhance metabolic stability and hydrophobic interactions but may reduce solubility. For example, B8 (4'-Cl) has a higher logP (5.2) compared to D3 (4.1) with a CF3O group .
N-Substituent Diversity: Phenethyl Group: Provides moderate hydrophobicity and flexibility, likely enhancing binding to hydrophobic enzyme pockets . Aminopyridine (e.g., ): Introduces hydrogen-bonding capacity, critical for 11β-HSD1 inhibition. Methoxyazetidine (e.g., ): Improves solubility (lower logP = 3.5) through polar functionality.
Biological Activity Correlations: Enzyme Inhibition: Compounds with electron-deficient aromatic rings (e.g., cyano in ) show potent 11β-HSD1 inhibition, while bulky N-substituents (e.g., mesityl in B8) may target larger binding pockets . Antiproliferative Activity: Fluorinated analogs (e.g., ) exhibit activity against cancer cell lines, suggesting the 4'-fluoro group enhances cellular uptake.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- Melting Points : Bulky N-substituents (e.g., mesityl in B8) correlate with higher melting points (214–215°C), indicating stronger crystal lattice interactions .
- Water Solubility: Compounds with polar N-substituents (e.g., D3 with 3,4,5-trimethoxyphenyl) exhibit improved solubility (logSw -4.8) compared to nonpolar analogs .
Biological Activity
4'-Methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, and this specific derivative may exhibit additional pharmacological effects. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antibacterial Properties
Sulfonamides, including this compound, primarily function by inhibiting bacterial folate synthesis. This inhibition occurs through the competitive blockade of the enzyme dihydropteroate synthase (DHPS), which is crucial for the biosynthesis of folate in bacteria. The effectiveness of sulfonamides against various bacterial strains has been well-documented.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
| Mycobacterium tuberculosis | 6.3 µg/mL |
The primary mechanism of action involves the inhibition of folate biosynthesis pathways. By blocking DHPS, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folate. This action leads to bacterial growth inhibition and cell death.
In addition to this classical mechanism, recent studies suggest that some sulfonamides may also exhibit off-target effects by interacting with human enzymes and proteins, which could lead to side effects or enhanced therapeutic benefits in certain contexts .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at various positions on the biphenyl and sulfonamide moieties can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : The introduction of methyl groups at specific positions on the biphenyl ring has been shown to enhance antibacterial activity while reducing toxicity.
- N-Phenethyl Group : The presence of the phenethyl group contributes to improved binding affinity to target enzymes like DHPS .
Case Studies
Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Recent investigations have highlighted the efficacy of novel sulfonamide derivatives against MRSA strains. In vitro studies demonstrated that this compound exhibited significant antibacterial activity with an MIC comparable to traditional antibiotics .
Case Study 2: Activity Against Mycobacterium tuberculosis
In a high-throughput screening study against Mycobacterium tuberculosis, compounds similar to this compound showed promising results with MIC values as low as 6.3 µg/mL. This suggests potential utility in treating tuberculosis infections .
Q & A
Q. What are the standard synthetic pathways for preparing 4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide?
The synthesis typically involves multi-step reactions, including sulfonylation of biphenyl precursors and subsequent alkylation or coupling with phenethylamine derivatives. Key steps include:
- Sulfonylation : Reacting 4-methylbiphenyl-4-sulfonyl chloride with phenethylamine under controlled basic conditions (e.g., NaHCO₃) in anhydrous THF .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm purity .
Q. How can researchers confirm the structural integrity of this compound?
Advanced spectroscopic and crystallographic techniques are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at 4'-position, phenethyl linkage) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly the sulfonamide group’s tetrahedral geometry and biphenyl planarity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+Na]⁺ peak) .
Q. What are the primary biological targets for sulfonamide-based compounds like this one?
Sulfonamides often target enzymes requiring para-aminobenzoic acid (pABA) mimicry, such as:
- Dihydrofolate Reductase (DHFR) : Inhibition disrupts folate synthesis in pathogens .
- Carbonic Anhydrase (CA) : Structural analogs show binding to CA active sites via sulfonamide-Zn²⁺ interactions .
- Kinases/GPCRs : The biphenyl-phenethyl scaffold may interact with hydrophobic binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the biphenyl 4'-position to enhance binding affinity .
- Stereochemical Control : Evaluate enantiomers (e.g., using chiral HPLC) to determine pharmacodynamic differences .
- Protease Stability : Replace the phenethyl group with bulkier moieties (e.g., piperazine) to reduce metabolic degradation .
Q. What experimental approaches resolve contradictions in reported biological data?
Address discrepancies via:
- Enzyme Assays : Standardize protocols (e.g., IC₅₀ measurements under consistent pH/temperature) to compare inhibition across studies .
- Cellular Uptake Studies : Use fluorescently tagged analogs to quantify intracellular accumulation and correlate with cytotoxicity .
- Computational Docking : Validate binding modes using molecular dynamics simulations (e.g., AutoDock Vina) to reconcile conflicting kinetic data .
Q. How can researchers design derivatives to mitigate off-target effects?
Strategies include:
- Selective Functionalization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce nonspecific membrane interactions .
- Prodrug Design : Mask the sulfonamide with ester linkages to enhance selectivity in target tissues .
- Crystallographic Fragment Screening : Identify auxiliary binding pockets using X-ray structures of ligand-enzyme complexes .
Methodological Considerations
Q. What analytical techniques quantify this compound in biological matrices?
- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for sensitive detection in plasma .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs for tracer studies in metabolic pathways .
Q. How should researchers handle stability issues during storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent sulfonamide hydrolysis .
- Temperature Control : Maintain solutions at -20°C in amber vials to avoid photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
